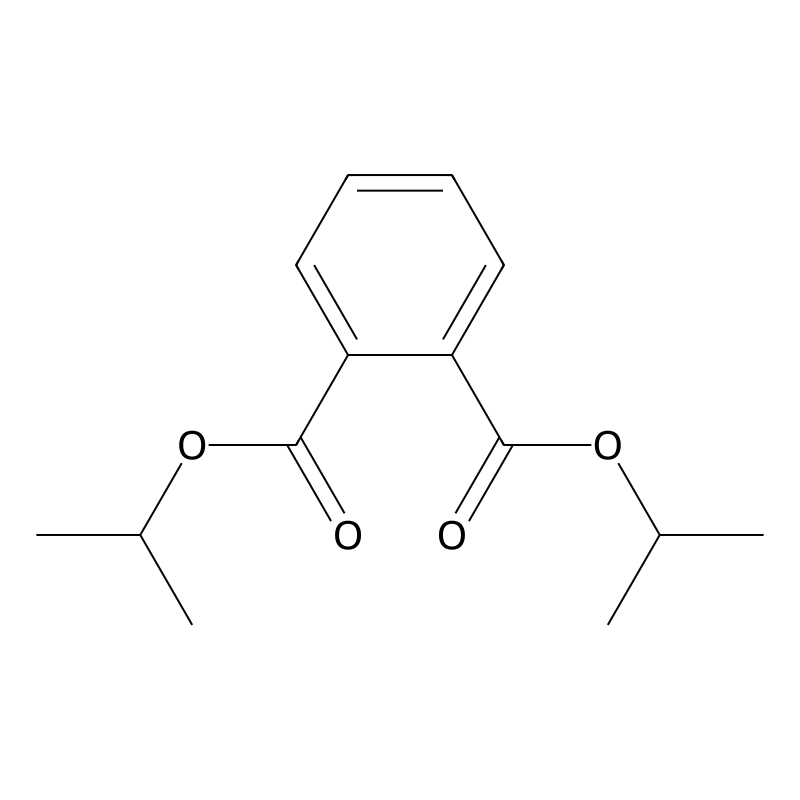

Diisopropyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Science and Pollution Research

Field: Environmental Toxicology.

Application: The study aimed to evaluate the toxic effects of di-iso-pentyl-phthalate (DiPeP) on the fish Danio rerio.

Results: DiPeP altered the antioxidant system in the liver, intestine, brain, and gills at all tested concentrations. DNA damage was identified in the gills of animals exposed to 125 μg/L.

Materials Science: Materials in Electronics

Field: Crystallography.

Method: DIPAPH crystal was grown at room temperature using a slow evaporation method.

Environmental Sciences

Field: Environmental Sciences.

Results: A significant tenfold increase was observed in SPM samples for Di (2-propylheptyl) phthalate (DPHP) (1–13%), compared to low levels in house dust (2014/17, 1%).

Environmental Science and Pollution Research

Diisopropyl phthalate is a chemical compound with the molecular formula . It is classified as a phthalate ester and is primarily used as a plasticizer, enhancing the flexibility and durability of various materials. Diisopropyl phthalate appears as an oily, colorless liquid with a faint ester odor. It is denser than water and insoluble in it, making it suitable for applications where water resistance is essential .

DiPP exposure can pose potential health risks. Studies suggest it might disrupt hormonal activity, particularly affecting male reproductive development. Due to these concerns, its commercial use is restricted in many countries [].

- Toxicity: Studies suggest DiPP may exhibit low-to-moderate acute toxicity upon inhalation or ingestion. However, chronic exposure concerns exist, particularly regarding potential endocrine disruption.

- Flammability: DiPP is considered combustible with a flash point of 132 °C [].

- Reactivity: DiPP can undergo hydrolysis at high temperatures [].

- Hydrolysis: This reaction occurs in the presence of enzymes or microorganisms, leading to the formation of phthalic acid and isopropanol. Hydrolysis is significant for environmental degradation of diisopropyl phthalate in soil and water .

- Photodegradation: Exposure to sunlight can break down diisopropyl phthalate into various degradation products, including phthalic acid and aldehydes .

- Reactivity with Acids: Diisopropyl phthalate reacts exothermically with strong acids, producing heat along with isopropanol and phthalic acid. This reaction can be vigorous enough to ignite under certain conditions .

Diisopropyl phthalate exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. This interaction can influence metabolic processes in adipose tissue and other cell types. Upon exposure, diisopropyl phthalate is metabolized into mono-isopropyl phthalate, which is then further oxidized into hydroxylated metabolites. The primary route of excretion is through urine, where these metabolites are found in significant concentrations shortly after exposure .

Diisopropyl phthalate has several applications, including:

- Plasticizer: Widely used in plastics to enhance flexibility and durability.

- Solvent: Employed in various formulations such as paints, coatings, and adhesives.

- Cosmetics: Utilized in personal care products like nail polish and lotions due to its emollient properties .

Studies have shown that diisopropyl phthalate can interact with biological systems in ways that may affect health. Its activation of PPAR gamma suggests potential implications for metabolic disorders. Additionally, its presence in consumer products raises concerns regarding human exposure and environmental impact, necessitating further research into its toxicological effects .

Diisopropyl phthalate shares structural similarities with other phthalates but exhibits unique properties that differentiate it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl Phthalate | Commonly used plasticizer; more volatile than diisopropyl | |

| Dibutyl Phthalate | Higher molecular weight; often used in adhesives | |

| Diisobutyl Phthalate | Similar applications but different metabolic pathways |

Uniqueness of Diisopropyl Phthalate:

- Lower density compared to dibutyl phthalate.

- Distinct metabolic pathways leading to different biological effects.

- Specific applications in cosmetics due to its emollient properties.

Each compound has unique characteristics that make it suitable for specific applications, yet diisopropyl phthalate's particular balance of properties allows it to serve effectively in both industrial and consumer contexts .

Esterification Protocols for Phthalate Derivatives

Diisopropyl phthalate synthesis follows the classical esterification approach common to all phthalate derivatives, utilizing phthalic anhydride as the primary starting material. The standard synthesis involves the reaction of phthalic anhydride with isopropyl alcohol in a two-stage process that initially produces a monoester intermediate followed by completion to the final diester product [1] [2].

The initial stage represents a rapid, non-catalytic reaction where phthalic anhydride readily dissolves in isopropyl alcohol at temperatures between 50-90°C, forming mono-isopropyl phthalate as an intermediate product [3]. This first esterification step proceeds virtually to completion due to the favorable thermodynamics of anhydride ring opening in the presence of alcohol [4].

The second stage constitutes the rate-limiting step in diisopropyl phthalate formation, involving the conversion of mono-isopropyl phthalate to the final diester product. This equilibrium reaction requires catalytic assistance and elevated temperatures to achieve commercially viable conversion rates [3]. Industrial protocols typically employ continuous processes with water removal to drive the equilibrium toward product formation [4].

Temperature control during esterification represents a critical parameter, with optimal reaction conditions typically maintained between 120-150°C for efficient conversion while minimizing thermal degradation [1] [2]. The reaction proceeds in the liquid phase at atmospheric pressure, though some industrial implementations utilize reduced pressure systems to facilitate water removal and enhance conversion efficiency [4].

Industrial esterification protocols incorporate sophisticated heat integration systems to manage the exothermic nature of the reaction while maintaining precise temperature control throughout the reactor system [5]. The heat of reaction must be carefully managed to prevent hot spot formation that could lead to product degradation or unwanted side reactions [6].

Catalytic Systems for Diisopropyl Ester Formation

The catalytic landscape for diisopropyl phthalate synthesis encompasses several distinct chemical families, with sulfuric acid-based systems representing the traditional industrial standard [1] [2]. Concentrated sulfuric acid catalysts typically constitute 1-2% of the total reaction volume and provide excellent activity for the second-stage esterification reaction [1].

Titanium-based catalytic systems have emerged as significant alternatives to traditional acid catalysts, offering enhanced selectivity and operational advantages [3] [7]. Tetrabutyl titanate demonstrates superior catalytic activity compared to conventional sulfuric acid systems, enabling complete conversion within 2 hours versus 3 hours required for aluminum oxide/sodium hydroxide catalyst combinations [7].

The mechanism of titanium catalysis involves alkoxy ligand exchange at the metal center as the crucial catalytic step [8]. This coordination-based mechanism provides enhanced selectivity compared to protonic acid catalysis while operating effectively at elevated temperatures up to 220°C when appropriate operating pressures are maintained [7].

Advanced catalytic systems incorporating functionalized dicationic ionic liquids represent emerging green chemistry approaches to phthalate synthesis [9]. These novel catalysts, specifically dimethyl-4-sulfobutyl-ammonium 1,2-ethan-1-methyl-imidazolium-sulfonic acid hydrogen sulfate, demonstrate catalytic activities superior to conventional systems while offering simplified product separation through decantation [9].

Palladium-based catalytic systems utilizing built-in-base ligand architectures have shown promise for selective diester formation via direct carbonylation approaches [10]. These systems achieve high normal-to-iso ratios and enable diester formation with minimal side product generation, though they require more sophisticated reaction conditions including elevated pressures and specialized ligand systems [10].

The choice of catalytic system significantly influences downstream purification requirements, with neutral titanate catalysts facilitating easier product isolation compared to acidic systems that require neutralization steps [7]. Hydrolyzable titanate catalysts decompose to filterable polymeric titanium dioxide, simplifying catalyst removal compared to homogeneous acid systems [7].

Purification Techniques and Quality Control Measures

Diisopropyl phthalate purification presents unique challenges due to its solid physical state at ambient conditions and specific thermal stability characteristics [11]. The compound exhibits a melting point of approximately 20°C, requiring careful thermal management during purification operations [12].

Vacuum distillation represents the primary industrial purification technique for diisopropyl phthalate, though the method faces limitations due to thermal sensitivity and the tendency for phthalate esters to undergo degradation at elevated temperatures [11]. Industrial implementations typically employ reduced pressure systems operating at pressures between 1-10 mmHg to minimize thermal exposure while achieving effective separation [13].

Quality control protocols for diisopropyl phthalate production incorporate multiple analytical techniques to ensure specification compliance [14] [15]. Gas chromatography with electron capture detection provides the standard analytical method for purity assessment, typically requiring products to achieve minimum 97-98% purity by gas chromatographic analysis [16] [12].

Contamination control represents a critical aspect of phthalate purification due to the ubiquitous nature of these compounds in laboratory and industrial environments [14]. All purification equipment must be rigorously cleaned using specialized protocols including chromic acid treatment followed by high-temperature heating to 400°C to eliminate background phthalate contamination [17].

Molecular distillation techniques utilizing wiped-film evaporators provide enhanced purification capabilities for high molecular weight phthalates [13]. These systems operate under high vacuum conditions with short residence times to minimize thermal degradation while achieving effective separation of contaminants [13].

Color specification requirements for high-quality diisopropyl phthalate typically mandate APHA color values below 40, with premium grades requiring colorless or near-colorless appearance [11]. Acid number specifications generally require values below 0.2 mg potassium hydroxide per gram, with high-purity grades achieving acid numbers below 0.01 mg potassium hydroxide per gram [11].

Advanced purification protocols incorporate solvent extraction techniques using specialized solvent systems to remove specific contaminant classes [11]. These methods typically employ aromatic hydrocarbon solvents or specialized extraction systems designed to selectively remove coloring impurities while maintaining high product recovery [11].

Scalability Challenges in Industrial Manufacturing

Industrial scale-up of diisopropyl phthalate production encounters significant heat transfer challenges due to the exothermic nature of the esterification reaction and the need for precise temperature control [6] [18]. Large-scale reactors must incorporate sophisticated heat removal systems to prevent temperature excursions that could lead to product degradation or safety concerns [6].

Reactor design considerations for industrial phthalate synthesis require careful attention to mixing characteristics and heat transfer coefficients [18]. The viscosity changes occurring during reaction progression necessitate mixing systems capable of maintaining effective heat and mass transfer throughout the conversion process [19].

Supply chain integration represents a major scalability challenge, particularly regarding sustainable feedstock availability and catalyst supply logistics [20]. Industrial implementations must address potential bottlenecks in isopropyl alcohol supply and catalyst availability while maintaining cost-competitive production economics [21].

Equipment fouling presents ongoing operational challenges in large-scale phthalate production, particularly in heat transfer surfaces where thermal decomposition products can accumulate [22]. Fouling rates increase with temperature and can significantly impact heat transfer coefficients, requiring sophisticated cleaning protocols and potentially limiting operational flexibility [22].

Process intensification strategies for phthalate production focus on reactor design optimization to achieve higher throughput while maintaining product quality [20]. Advanced reactor configurations incorporating enhanced mixing and heat transfer capabilities enable more efficient large-scale production while reducing capital investment requirements [18].

Environmental compliance requirements add complexity to industrial scale-up, necessitating sophisticated emission control systems and waste treatment capabilities [23]. Large-scale facilities must incorporate comprehensive air emission controls and wastewater treatment systems to meet increasingly stringent environmental regulations [6].

Quality control scalability represents another significant challenge, requiring robust analytical systems capable of monitoring product quality across large production volumes [24]. Industrial facilities must implement comprehensive quality management systems incorporating multiple analytical techniques and statistical process control methodologies [25].

| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction Temperature (°C) | 120-150 [1] | 120-150 [1] | 120-220 [7] |

| Catalyst Loading (% w/w) | 1-2 [1] | 1-2 [1] | 0.5-2 [7] |

| Conversion Time (hours) | 6-8 [1] | 4-6 [7] | 2-4 [7] |

| Product Purity (%) | 99.5 [1] | 92-95 [1] | 97-98 [16] |

| Heat Removal Rate (kW/m³) | Low | Moderate | High [18] |

The transition from laboratory to industrial scale requires comprehensive process validation studies to demonstrate scalability of reaction kinetics and product quality specifications [20]. These studies must address potential differences in mixing patterns, heat transfer rates, and residence time distributions that could impact product formation and quality [18].

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Giannetti V, Boccacci Mariani M, Mannino P. Monitoring of contaminants in recycled paperboard for food contact applications. J Sci Food Agric. 2017 May;97(7):2191-2198. doi: 10.1002/jsfa.8028. Epub 2016 Nov 1. PubMed PMID: 27611788.

3: Kurohane K, Kimura A, Terasawa R, Sahara Y, Kobayashi K, Suzuki W, Matsuoka T, Watanabe T, Imai Y. Adjuvant Effect of an Alternative Plasticizer, Diisopropyl Adipate, on a Contact Hypersensitivity Mouse Model: Link with Sensory Ion Channel TRPA1 Activation. Biol Pharm Bull. 2015;38(7):1054-62. doi: 10.1248/bpb.b15-00199. Epub 2015 May 9. PubMed PMID: 25959058.

4: Bradley EL, Burden RA, Leon I, Mortimer DN, Speck DR, Castle L. Determination of phthalate diesters in foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):722-34. doi: 10.1080/19440049.2013.781683. Epub 2013 Apr 24. PubMed PMID: 23614781.

5: Simoneau C, Van den Eede L, Valzacchi S. Identification and quantification of the migration of chemicals from plastic baby bottles used as substitutes for polycarbonate. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(3):469-80. doi: 10.1080/19440049.2011.644588. Epub 2012 Jan 18. PubMed PMID: 22257226.

6: Gärtner S, Balski M, Koch M, Nehls I. Analysis and migration of phthalates in infant food packed in recycled paperboard. J Agric Food Chem. 2009 Nov 25;57(22):10675-81. doi: 10.1021/jf902683m. PubMed PMID: 19877638.

7: Parveen M, Inoue A, Ise R, Tanji M, Kiyama R. Evaluation of estrogenic activity of phthalate esters by gene expression profiling using a focused microarray (EstrArray). Environ Toxicol Chem. 2008 Jun;27(6):1416-25. doi: 10.1897/07-399. Epub 2008 Feb 9. PubMed PMID: 18260696.

8: Gurton KP, Felton M, Dahmani R, Ligon D. In situ infrared aerosol spectroscopy for a variety of nerve agent simulants using flow-through photoacoustics. Appl Opt. 2007 Sep 1;46(25):6323-9. PubMed PMID: 17805369.

9: Acey RA, Bailey S, Healy P, Jo C, Unger TF, Hudson RA. A butyrylcholinesterase in the early development of the brine shrimp (Artemia salina) larvae: a target for phthalate ester embryotoxicity? Biochem Biophys Res Commun. 2002 Dec 13;299(4):659-62. PubMed PMID: 12459190.

10: Isoo K, Otsuka K, Terabe S. Application of sweeping to micellar electrokinetic chromatography-atmospheric pressure chemical ionization-mass spectrometric analysis of environmental pollutants. Electrophoresis. 2001 Oct;22(16):3426-32. PubMed PMID: 11669521.

11: Baker RW. Gel filtration of phthalate esters. J Chromatogr. 1978 Jul 11;154(1):3-11. PubMed PMID: 670367.